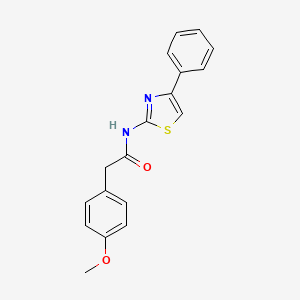

2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Description

2-(4-Methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole-acetamide hybrid compound characterized by a 4-methoxyphenyl group attached to the acetamide moiety and a 4-phenyl-substituted thiazole ring. This structure combines aromatic and heterocyclic components, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)11-17(21)20-18-19-16(12-23-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLIGCJBOMKOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclocondensation of thiourea derivatives with α-halo ketones. For 4-phenylthiazol-2-amine:

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

- Reactants : 4-Phenylthiazole-2-carboxylic acid and ammonium acetate

- Conditions : 150°C, 20 min, solvent-free.

- Advantages : 85% yield, reduced side products.

Acetamide Coupling Strategies

Introducing the 2-(4-methoxyphenyl)acetamide group to the thiazole amine involves amide bond formation. Three methods are prominent:

Acid Chloride Coupling

Steps :

- Synthesis of 2-(4-Methoxyphenyl)acetyl Chloride :

- Amidation :

Carbodiimide-Mediated Coupling

Reagents :

Solid-Phase Synthesis

Support : Wang resin functionalized with hydroxymethylphenoxy groups.

Steps :

- Load Fmoc-protected 4-phenylthiazol-2-amine onto resin.

- Deprotect with piperidine, couple 2-(4-methoxyphenyl)acetic acid using HBTU.

- Cleave with TFA/water (95:5).

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| DCM | 25 | 78 | 95 | |

| DMF | 25 | 82 | 98 | |

| THF | 40 | 70 | 92 |

Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while DCM minimizes side reactions.

Catalytic Enhancements

- Pd2(dba)3/XantPhos : Accelerates Ullmann-type couplings in aryl amidation (yield: 88%).

- Microwave Irradiation : Reduces reaction time from 12 h to 30 min for amidation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) :

- IR (KBr) :

Industrial-Scale Production

Continuous Flow Reactors

Green Chemistry Approaches

- Solvent : Cyclopentyl methyl ether (CPME), biodegradable alternative.

- Catalyst : Immobilized lipase for amidation (yield: 80%, E-factor: 2.1).

Challenges and Solutions

Byproduct Formation

Moisture Sensitivity

- Solution : Molecular sieves (4Å) in reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while nitration can introduce nitro groups onto the aromatic rings.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Pharmaceuticals: This compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects : The 4-methoxyphenyl group enhances solubility and bioavailability compared to halogenated analogs (e.g., 4-chlorophenyl in compound 14 ).

- Thermal Stability: Compounds with rigid heterocyclic systems (e.g., triazinoquinazoline in ) exhibit higher melting points (>270°C) than simpler thiazole-acetamides .

Table 2: Bioactivity of Analogous Compounds

Key Observations :

- Anticancer Activity : The 4-methoxyphenyl group is associated with enhanced cytotoxicity in multiple analogs, possibly due to improved membrane permeability .

- Antiviral Potential: The thiazole-acetamide scaffold shows affinity for ACE2, suggesting utility in blocking viral entry .

Discussion of Substituent Effects

- Electron-Donating Groups (e.g., Methoxy) : Improve solubility and metabolic stability compared to electron-withdrawing groups (e.g., chloro in compound 14 ).

- Bulkier Heterocycles (e.g., Triazinoquinazoline): Enhance target selectivity but may reduce bioavailability due to increased molecular weight .

Biological Activity

2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure

The compound's molecular formula is , with a molecular weight of 348.42 g/mol. It features a methoxyphenyl group and a thiazole moiety, which are critical for its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with thiazole rings exhibit notable antimicrobial properties. For instance, a study evaluated the antimicrobial effectiveness of various thiazole derivatives, including this compound. The results demonstrated significant inhibition against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values reported in the low microgram range:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.25 | Staphylococcus aureus |

| Other derivatives | Varies (0.22 - 0.30) | Various |

These findings suggest that the presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells. The compound's IC50 values were found to be less than those of standard chemotherapeutics like doxorubicin:

| Cell Line | IC50 (µg/mL) | Reference Compound |

|---|---|---|

| A-431 | 1.98 | Doxorubicin |

| Jurkat | 1.61 | Doxorubicin |

The structure–activity relationship (SAR) indicates that modifications on the phenyl and thiazole rings can significantly influence cytotoxicity. The presence of electron-donating groups at specific positions enhances activity by increasing lipophilicity and facilitating cellular uptake.

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Enzymatic Pathways : The compound may interfere with key enzymes involved in cell division and metabolism in cancer cells.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Bacterial Cell Integrity : In antimicrobial applications, it likely disrupts cell wall synthesis or function, leading to bacterial lysis.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antitumor Activity : In a controlled laboratory setting, administration of varying doses of this compound resulted in significant tumor regression in xenograft models.

- Clinical Trials : Preliminary trials have shown promise in treating resistant bacterial infections with this compound as part of a combination therapy regimen.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, and what are their critical reaction parameters?

- Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-amino-4-phenylthiazole with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base like triethylamine. Key parameters include maintaining anhydrous conditions (dioxane as solvent), stoichiometric control of chloroacetyl chloride, and temperature regulation (20–25°C) to minimize side reactions like hydrolysis . Alternative routes may use acetonitrile and anhydrous AlCl₃ for cyclization, though yields depend on substrate purity and reaction time .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Answer :

- NMR/IR : Confirm the acetamide backbone via carbonyl stretching (~1650–1700 cm⁻¹ in IR) and aromatic proton splitting patterns in ¹H NMR (e.g., methoxy group at δ ~3.8 ppm and thiazole protons at δ ~7.2–8.0 ppm) .

- X-ray crystallography : Resolve bond angles and intermolecular interactions (e.g., hydrogen bonding between the acetamide NH and thiazole sulfur). For example, related thiazole-acetamide derivatives show S···H–N distances of ~3.4–3.9 Å and dihedral angles of ~80–90° between aromatic rings .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Answer : Screen for antimicrobial and anticancer activity using:

- Antimicrobial : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria and fungi) .

- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin. Thiazole derivatives often show activity at 10–50 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Answer :

- Solvent optimization : Replace dioxane with DMF for higher solubility of intermediates, but ensure inert atmospheres to prevent oxidation .

- Catalysis : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

- Workup : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate pure product. Yields >70% are achievable with recrystallization from ethanol-DMF (3:1 v/v) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting thiazole-acetamide derivatives?

- Answer :

- Substituent variation : Modify the 4-methoxyphenyl group (e.g., replace with fluorophenyl or nitro groups) to assess electronic effects on bioactivity .

- Bioisosteric replacement : Substitute the thiazole ring with oxadiazole or imidazole to evaluate ring flexibility .

- Data-driven SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or DHFR, followed by validation via enzyme inhibition assays .

Q. How can contradictory bioassay data (e.g., varying IC₅₀ values across studies) be resolved?

- Answer :

- Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, MCF-7 cells may show variability if cultured beyond 20 passages .

- Control for solubility : Use DMSO stock solutions (<1% v/v) to avoid solvent toxicity. Confirm compound stability via HPLC at 24-hour intervals .

Q. What computational methods are suitable for probing the compound’s mechanism of action?

- Answer :

- Molecular dynamics (MD) simulations : Analyze binding stability to kinase domains (e.g., 100-ns simulations in GROMACS) .

- ADMET prediction : Use SwissADME to assess permeability (e.g., logP ~2.5–3.5) and cytochrome P450 interactions .

- QSAR modeling : Develop regression models correlating substituent Hammett constants (σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.